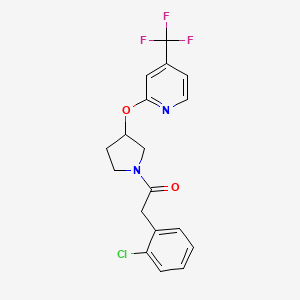

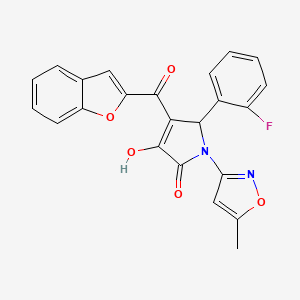

![molecular formula C14H13ClF3NO2 B2381847 1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 1794736-22-3](/img/structure/B2381847.png)

1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one (CBPT) is an organic compound belonging to the class of piperidines, a group of cyclic compounds with a nitrogen atom and two adjacent carbon atoms in their ring structure. CBPT is a synthetic compound, meaning it is not found naturally, and has a variety of applications in the fields of scientific research and lab experiments.

Scientific Research Applications

Catalysis in Thiol Addition

- Research on the addition of thiols to benzoyl- and p-chlorobenzoyl-phenylacetylenes has demonstrated the catalytic role of piperidine derivatives in chemical reactions. Specifically, piperidine-catalyzed addition results in the formation of various isomers, depending on the solvent used. This showcases the utility of compounds like 1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one in stereochemical transformations and catalysis (Omar & Basyouni, 1974).

Structural Studies and Crystallography

- Compounds related to this compound have been extensively studied in the context of crystallography and structural analysis. For instance, investigations into the structure of nitropiperidinoimidazolderivate highlight the significance of these compounds in understanding molecular conformations and interactions within crystal lattices (Gzella, Wrzeciono, & Pöppel, 1999).

Enhancement of Receptor Activity

- Piperidine derivatives have shown potential in enhancing the activity of specific receptors. A study on the allosteric enhancement of the A1 adenosine receptor by thiophene derivatives containing piperidine and chlorobenzoyl moieties demonstrates the pharmacological applications of these compounds (Romagnoli et al., 2008).

Synthesis and Biological Evaluation

- The synthesis and biological evaluation of various piperidine derivatives, including those with chlorobenzoyl groups, have been a subject of considerable research interest. These studies provide insights into the potential therapeutic applications of these compounds in various fields of medicine and pharmacology (Li et al., 2015).

Miscellaneous Applications

- Other research areas include the development of novel synthetic methods for related compounds, investigations into their antimicrobial properties, and the study of their physical properties such as thermal stability and optical characteristics. These diverse applications underscore the versatility of this compound and related compounds in various scientific and industrial domains (Smaliy et al., 2011).

properties

IUPAC Name |

1-[3-(4-chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3NO2/c15-11-5-3-9(4-6-11)12(20)10-2-1-7-19(8-10)13(21)14(16,17)18/h3-6,10H,1-2,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCCOGDOCYJHSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2381766.png)

![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2381768.png)

![6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2381769.png)

![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)

![2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2381775.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2381779.png)

![(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol](/img/structure/B2381781.png)

![6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2381782.png)